molecular formula C12H14N2O2 B11886864 2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol

2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol

Cat. No.: B11886864
M. Wt: 218.25 g/mol
InChI Key: VHIWQVMWPWNLAQ-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 2-chloro-N-methylethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 8-hydroxyquinoline attacks the chloro group of 2-chloro-N-methylethanolamine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The compound can chelate metal ions, which may inhibit or activate specific enzymes. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Shares the quinoline core but lacks the hydroxyethyl and methylamino groups.

    4-Hydroxyquinoline: Similar structure but with the hydroxyl group at the 4-position instead of the 8-position.

    8-Hydroxyquinoline: Lacks the hydroxyethyl and methylamino groups but shares the hydroxyl group at the 8-position.

Uniqueness

2-((2-Hydroxyethyl)(methyl)amino)quinolin-8-ol is unique due to the presence of both hydroxyethyl and methylamino groups, which enhance its solubility and reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-[2-hydroxyethyl(methyl)amino]quinolin-8-ol

InChI

InChI=1S/C12H14N2O2/c1-14(7-8-15)11-6-5-9-3-2-4-10(16)12(9)13-11/h2-6,15-16H,7-8H2,1H3

InChI Key

VHIWQVMWPWNLAQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC2=C(C=CC=C2O)C=C1

Origin of Product

United States

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